molecular formula C10H12ClF2N3O B12227813 1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-(2-furylmethyl)methanamine

1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-(2-furylmethyl)methanamine

Cat. No.: B12227813
M. Wt: 263.67 g/mol
InChI Key: RRFGAKFTYBHZPC-UHFFFAOYSA-N
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Mechanism of Action

The mechanism of action of 1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-(2-furylmethyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation .

Biological Activity

The compound 1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-(2-furylmethyl)methanamine is a member of the pyrazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C7_{7}H8_{8}F2_{2}N4_{4}
  • CAS Number : 1952307-22-0
  • Molecular Weight : 174.16 g/mol

Antiparasitic Properties

Research indicates that pyrazole derivatives, including those similar to our compound of interest, exhibit significant antiparasitic activity. For instance, compounds with a 1,3-diarylpyrazole structure have shown efficacy against protozoan pathogens such as Trypanosoma cruzi and Leishmania infantum, demonstrating low micromolar potencies without significant cytotoxicity to human cells . This suggests that this compound may possess similar therapeutic potential.

Anticancer Activity

The potential anticancer properties of pyrazole derivatives have also been explored. Studies have shown that certain pyrazoles can act as inhibitors of histone demethylases and acetylcholinesterase, which are implicated in cancer progression . The specific structural modifications in our compound may enhance its selectivity and potency against cancer cell lines.

The biological activity of pyrazoles often involves interaction with various biological targets. For example, some pyrazoles have been identified as antagonists of Toll-like receptor 9 (TLR9), which plays a crucial role in the immune response . The modulation of TLR9 can influence inflammatory responses and may offer a pathway for therapeutic intervention in autoimmune diseases and cancer.

Study on Cytotoxicity and Antiparasitic Activity

A recent study evaluated a library of diarylpyrazoles for cytotoxicity against human fibroblast cell lines and antiparasitic activity against T. cruzi and L. infantum. Compounds with an EC50 greater than 64 µM were considered non-toxic to human cells while exhibiting significant antiparasitic effects . This highlights the importance of assessing both toxicity and efficacy when developing new therapeutic agents.

Structure-Activity Relationship (SAR)

In another study focusing on substituted pyrazoles, researchers investigated the structure-activity relationship to optimize compounds for enhanced biological activity. Modifications at specific positions on the pyrazole ring led to increased potency against various targets, including cancer cells and parasites . This underscores the potential for tailoring the structure of this compound to improve its pharmacological profile.

Data Table: Biological Activities of Related Pyrazole Compounds

Compound NameActivity TypeTarget/PathogenEC50 (µM)Reference
1,3-DiarylpyrazoleAntiparasiticTrypanosoma cruzi<10
LonazolacAnti-inflammatoryCOX enzymesN/A
Pyrazole Derivative AAnticancerHistone demethylase<20
Pyrazole Derivative BTLR9 antagonistTLR9N/A

Properties

Molecular Formula

C10H12ClF2N3O

Molecular Weight

263.67 g/mol

IUPAC Name

1-[2-(difluoromethyl)pyrazol-3-yl]-N-(furan-2-ylmethyl)methanamine;hydrochloride

InChI

InChI=1S/C10H11F2N3O.ClH/c11-10(12)15-8(3-4-14-15)6-13-7-9-2-1-5-16-9;/h1-5,10,13H,6-7H2;1H

InChI Key

RRFGAKFTYBHZPC-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CNCC2=CC=NN2C(F)F.Cl

Origin of Product

United States

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